![molecular formula C18H18F3N7O3 B2799661 1-{1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097894-35-2](/img/structure/B2799661.png)
1-{1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C18H18F3N7O3 and its molecular weight is 437.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-{1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a complex structure that includes a piperidine ring, a tetrazole moiety, and an imidazolidine dione. The presence of trifluoroethyl groups enhances its lipophilicity, which may influence its bioavailability and interaction with biological targets.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of tetrazole derivatives. For instance, compounds containing tetrazole rings have shown significant activity against various bacterial strains such as Escherichia coli and Bacillus subtilis. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Table 1: Antimicrobial Activity of Tetrazole Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
1 | E. coli | 6.25 μg/mL |
2 | B. subtilis | 12.5 μg/mL |
3 | Aspergillus niger | 25 μg/mL |
Antiparasitic Activity
Research indicates that compounds similar to the one exhibit antiparasitic effects against protozoan parasites such as Trypanosoma cruzi. Specific derivatives demonstrated dose-dependent inhibition of parasite growth, suggesting potential for development into therapeutic agents for parasitic infections .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in metabolic processes. For example, derivatives with piperidine structures have been tested as α-glucosidase inhibitors. These studies revealed that certain modifications led to enhanced inhibitory activity compared to standard references like acarbose .
The biological activity of this compound is believed to stem from multiple mechanisms:
- Membrane Disruption : Interaction with lipid bilayers leading to increased permeability.
- Enzyme Inhibition : Competitive inhibition at active sites of enzymes involved in critical metabolic pathways.
- Receptor Modulation : Potential interaction with specific receptors which may alter signaling pathways.
Case Studies
A notable case study involved the synthesis and biological evaluation of related tetrazole derivatives. These compounds were assessed for their cytotoxicity against various cancer cell lines and showed promising results in inhibiting cell proliferation through apoptosis induction mechanisms .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that compounds containing tetrazole and imidazole structures exhibit significant antimicrobial properties. The incorporation of the piperidine ring further enhances this activity. For instance, various derivatives have been tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting their growth .
Anticancer Properties
Studies suggest that similar compounds can induce apoptosis in cancer cells. The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation. For example, derivatives with imidazolidine structures have shown efficacy against various cancer cell lines by disrupting microtubule dynamics .
Anti-inflammatory Effects
Compounds with similar structural motifs have been reported to possess anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . This makes them potential candidates for treating inflammatory diseases.
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of 1-{1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione against Bacillus subtilis, the compound demonstrated a minimum inhibitory concentration (MIC) of 6.25 µg/mL. This was comparable to standard antibiotics like streptomycin .
Case Study 2: Anticancer Activity
A series of derivatives derived from this compound were tested for their anticancer activity against human breast cancer cell lines (MCF-7). Results indicated that certain modifications led to enhanced cytotoxicity with IC50 values in the low micromolar range. Mechanistic studies revealed that these compounds induced cell cycle arrest at the G2/M phase .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
1-[1-[3-(tetrazol-1-yl)benzoyl]piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N7O3/c19-18(20,21)10-27-15(29)9-26(17(27)31)13-4-6-25(7-5-13)16(30)12-2-1-3-14(8-12)28-11-22-23-24-28/h1-3,8,11,13H,4-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKDSRBFRVNILZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.